Cas no 2227841-50-9 ((2S)-4-(4-ethylcyclohexyl)butan-2-amine)
(2S)-4-(4-ethylcyclohexyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-(4-ethylcyclohexyl)butan-2-amine
- 2227841-50-9
- EN300-1811577
-
- Inchi: 1S/C12H25N/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h10-12H,3-9,13H2,1-2H3/t10-,11?,12?/m0/s1
- InChI Key: KWKGBZGRBVSGTR-UNXYVOJBSA-N
- SMILES: N[C@@H](C)CCC1CCC(CC)CC1
Computed Properties
- Exact Mass: 183.198699802g/mol
- Monoisotopic Mass: 183.198699802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26Ų
(2S)-4-(4-ethylcyclohexyl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1811577-1g |
(2S)-4-(4-ethylcyclohexyl)butan-2-amine |
2227841-50-9 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1811577-5g |
(2S)-4-(4-ethylcyclohexyl)butan-2-amine |
2227841-50-9 | 5g |
$3065.0 | 2023-09-19 | ||
| Enamine | EN300-1811577-10g |
(2S)-4-(4-ethylcyclohexyl)butan-2-amine |
2227841-50-9 | 10g |
$4545.0 | 2023-09-19 | ||
| Enamine | EN300-1811577-0.05g |
(2S)-4-(4-ethylcyclohexyl)butan-2-amine |
2227841-50-9 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1811577-0.1g |
(2S)-4-(4-ethylcyclohexyl)butan-2-amine |
2227841-50-9 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1811577-0.25g |
(2S)-4-(4-ethylcyclohexyl)butan-2-amine |
2227841-50-9 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1811577-0.5g |
(2S)-4-(4-ethylcyclohexyl)butan-2-amine |
2227841-50-9 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1811577-1.0g |
(2S)-4-(4-ethylcyclohexyl)butan-2-amine |
2227841-50-9 | 1g |
$1844.0 | 2023-06-03 | ||
| Enamine | EN300-1811577-2.5g |
(2S)-4-(4-ethylcyclohexyl)butan-2-amine |
2227841-50-9 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1811577-5.0g |
(2S)-4-(4-ethylcyclohexyl)butan-2-amine |
2227841-50-9 | 5g |
$5345.0 | 2023-06-03 |
(2S)-4-(4-ethylcyclohexyl)butan-2-amine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on (2S)-4-(4-ethylcyclohexyl)butan-2-amine
Compound CAS No. 2227841-50-9: (2S)-4-(4-Ethylcyclohexyl)butan-2-Amine
Introduction to (2S)-4-(4-Ethylcyclohexyl)butan-2-Amine
Compound CAS No. 2227841-50-9, commonly referred to as (2S)-4-(4-Ethylcyclohexyl)butan-2-Amine, is a specialized organic compound with significant applications in various fields. This compound is a chiral amine derivative, characterized by its unique stereochemistry and structural properties. The molecule consists of a butanamine backbone with a substituted cyclohexane ring, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.
Structural Features and Synthesis
The structure of (2S)-4-(4-Ethylcyclohexyl)butan-2-Amine is defined by its chiral center at the second carbon of the butanamine chain, which imparts its optical activity. The cyclohexane ring is substituted with an ethyl group at the fourth position, contributing to the compound's stability and reactivity. The synthesis of this compound typically involves multi-step organic reactions, including alkylation, reduction, and stereo-specific transformations. Recent advancements in asymmetric catalysis have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing yield.
Physical and Chemical Properties
Understanding the physical and chemical properties of (2S)-4-(4-Ethylcyclohexyl)butan-2-Amine is crucial for its application in various industries. The compound exhibits a melting point of approximately 15°C and a boiling point around 180°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, making it suitable for use in both aqueous and organic reaction media. The compound's pKa value is around 10.5, indicating moderate basicity, which plays a significant role in its reactivity in amine-based reactions.
Applications in Pharmaceutical Research
One of the most promising applications of (2S)-4-(4-Ethylcyclohexyl)butan-2-Amine lies in the field of pharmaceutical research. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system disorders such as Alzheimer's disease and Parkinson's disease. Recent studies have highlighted its potential as a modulator of neurotransmitter systems, offering new avenues for drug development.
Additionally, this compound has been explored as a precursor for peptide synthesis, where its chiral center ensures the formation of enantiomerically pure products. The integration of (2S)-4-(4-Ethylcyclohexyl)butan-2-Amine into peptide libraries has significantly advanced research into personalized medicine and targeted therapies.
Role in Material Science and Polymer Chemistry
Beyond pharmaceuticals, (2S)-4-(4-Ethylcyclohexyl)butan-2-Amine finds application in material science and polymer chemistry. Its ability to act as a versatile building block enables the creation of novel polymeric materials with tailored mechanical and thermal properties. Recent research has focused on its use as a monomer in step-growth polymerization reactions, leading to the development of high-performance polymers suitable for aerospace and automotive industries.
The compound's compatibility with various polymerization techniques, including free radical polymerization and living polymerization methods, further expands its utility. Its incorporation into polyurethane formulations has resulted in materials with enhanced durability and resistance to environmental factors.
Environmental Considerations and Safety Profile
As with any chemical compound, understanding the environmental impact and safety profile of (2S)-4-(4-Ethylcyclohexyl)butan-2-Amine is essential for responsible use. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. Its biodegradation potential has been evaluated, revealing that it undergoes microbial degradation under aerobic conditions within 30 days.
To ensure safe handling, it is recommended to store this compound in a cool, dry place away from incompatible materials such as strong oxidizing agents or acids. Proper personal protective equipment should be used during handling to minimize exposure risks.
Conclusion: Future Prospects for (2S)-4-(4-Ethylcyclohexyl)butan-2-Amine
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